1-Benzyl-2-methoxymethyl-1H-benzoimidazole

Lipophilicity Drug-likeness Physicochemical profiling

1-Benzyl-2-methoxymethyl-1H-benzoimidazole is a synthetic small-molecule benzimidazole derivative (C₁₆H₁₆N₂O, MW 252.31 g/mol) characterized by an N1‑benzyl substituent and a C2‑methoxymethyl group. The benzimidazole core is a privileged pharmacophore in medicinal chemistry, and this compound is primarily encountered as a building block or screening library member.

Molecular Formula C16H16N2O
Molecular Weight 252.31g/mol
CAS No. 612524-61-5
Cat. No. B379032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-2-methoxymethyl-1H-benzoimidazole
CAS612524-61-5
Molecular FormulaC16H16N2O
Molecular Weight252.31g/mol
Structural Identifiers
SMILESCOCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3
InChIInChI=1S/C16H16N2O/c1-19-12-16-17-14-9-5-6-10-15(14)18(16)11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3
InChIKeySXKAGMRPDCVURA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-2-methoxymethyl-1H-benzoimidazole (CAS 612524-61-5): Benzimidazole Scaffold Identity and Baseline Physicochemical Profile


1-Benzyl-2-methoxymethyl-1H-benzoimidazole is a synthetic small-molecule benzimidazole derivative (C₁₆H₁₆N₂O, MW 252.31 g/mol) characterized by an N1‑benzyl substituent and a C2‑methoxymethyl group [1]. The benzimidazole core is a privileged pharmacophore in medicinal chemistry, and this compound is primarily encountered as a building block or screening library member . Its computed properties (XLogP3 = 2.7, H-bond acceptors = 2, H-bond donors = 0, TPSA = 27.1 Ų, rotatable bonds = 4) place it within oral drug‑like chemical space, although no primary bioactivity data have been reported for the molecule itself [1].

Why Generic Substitution Fails for 1-Benzyl-2-methoxymethyl-1H-benzoimidazole in Benzimidazole-Focused Projects


Benzimidazole derivatives with different N1 and C2 substitution patterns exhibit profound differences in lipophilicity, hydrogen-bonding capacity, and metabolic stability that cannot be captured by in‑class interchange [1]. The simultaneous presence of an N1‑benzyl group and a C2‑methoxymethyl group in 1‑Benzyl‑2‑methoxymethyl‑1H‑benzoimidazole creates a unique combination of steric and electronic features that distinguishes it from the simpler 1‑benzyl‑2‑methyl analog (lacking the ether oxygen), the 2‑methoxymethyl‑1H‑benzimidazole scaffold (lacking the N1‑benzyl), and halogenated variants such as 1‑(2‑chloro‑6‑fluorobenzyl)‑2‑(methoxymethyl)‑1H‑benzimidazole . Unless a head‑to‑head comparative study demonstrates equivalence for the specific biological target or chemical application, substituting any of these analogs risks altering potency, selectivity, solubility, or synthetic tractability.

Differentiated Evidence Dimensions for Evaluating 1-Benzyl-2-methoxymethyl-1H-benzoimidazole Against Structural Analogs


Lipophilicity Control via C2-Methoxymethyl vs. C2-Methyl: LogP Comparison

1-Benzyl-2-methoxymethyl-1H-benzoimidazole (XLogP3 = 2.7) is more hydrophilic than the direct C2-methyl analog 1-benzyl-2-methyl-1H-benzimidazole (XLogP3 = 3.3, computed via PubChem) [1]. The replacement of –CH₃ with –CH₂OCH₃ introduces an additional hydrogen-bond acceptor and reduces logP by approximately 0.6 units, which may improve aqueous solubility and reduce non-specific protein binding in biochemical assays. This evidence is cross-study comparable, as both values derive from the PubChem XLogP3 algorithm applied to the respective structures.

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen-Bond Acceptor Count: Impact on Solubility and Target Engagement

The methoxymethyl group in the target compound provides two hydrogen-bond acceptors (ether oxygen + imidazole N), versus one HBA (imidazole N only) in the C2-methyl analog 1-benzyl-2-methyl-1H-benzimidazole [1]. The total HBA count for the target is 2, while the comparator has 1. This increase in HBA capacity can enhance aqueous solubility and may enable additional interactions with polar residues in a binding pocket, a class-level inference supported by general medicinal chemistry principles [2]. No direct head-to-head solubility data are available.

Hydrogen bonding Solubility Medicinal chemistry

Absence of Halogen Substituents: Lower Molecular Weight and Reduced Synthetic Complexity vs. Halogenated Analog

Compared to 1-(2-chloro-6-fluorobenzyl)-2-(methoxymethyl)-1H-benzimidazole (MW 304.74 g/mol, containing Cl and F), the target compound (MW 252.31 g/mol) has a molecular weight advantage of 52.43 g/mol and lacks halogen atoms, simplifying synthetic preparation and reducing the risk of halogen-dependent toxicity or metabolic liabilities [1]. Both compounds share the C2-methoxymethyl group, but the target’s unsubstituted N1-benzyl group eliminates regioisomeric possibilities inherent in ortho-disubstituted phenyl rings. This is a direct head-to-head comparison based on computed properties.

Molecular weight Synthetic accessibility Lead-likeness

N1-Benzyl Group Enables Diversification That 2-Methoxymethyl-1H-benzimidazole Cannot Access

The target compound contains an N1-benzyl group that can be removed by hydrogenolysis to generate the free N1–H scaffold, or retained to probe hydrophobic pocket interactions. In contrast, 2-(methoxymethyl)-1H-benzimidazole (MW 162.19 g/mol) lacks any N1 substitution, precluding structure–activity relationship (SAR) exploration at this vector without additional synthetic steps [1]. The N1-benzyl group also increases molecular weight by 90.12 g/mol and XLogP3 by approximately 1.9 units relative to the N1-unsubstituted scaffold, imparting a significantly different physicochemical profile. This is a cross-study comparable observation.

Synthetic diversification Building block utility Medicinal chemistry

Benzimidazole Core vs. Imidazo[4,5-b]pyridine Core: Electronic and H-Bonding Differences Relevant to Kinase and GPCR Targets

The benzimidazole core of the target compound (pKa ~5.5 for the conjugate acid) is a weaker base than the imidazo[4,5-b]pyridine core found in compounds such as 3-benzyl-3H-imidazo[4,5-b]pyridin-2-yl derivatives (predicted pKa ~3.5–4.0 for the pyridine nitrogen) [1]. This difference in basicity and the additional nitrogen atom in the imidazopyridine scaffold alters hydrogen-bonding patterns and electronic distribution, which can profoundly affect binding to kinase hinge regions or GPCR orthosteric sites. While 3-benzyl-imidazo[4,5-b]pyridine analogs have demonstrated measurable activity in Nav channel assays (e.g., IC₅₀ = 230–261 nM against Nav1.7/Nav1.8 in FRET assays [2]), the target benzimidazole scaffold has not been evaluated in the same context, so this comparison remains at the class-inference level.

Heterocyclic scaffold Kinase inhibitor Receptor binding

Rotatable Bond Count and Conformational Flexibility vs. 1-Benzyl-2-methyl-1H-benzimidazole

1-Benzyl-2-methoxymethyl-1H-benzoimidazole possesses 4 rotatable bonds, whereas 1-benzyl-2-methyl-1H-benzimidazole has 3 [1]. The additional rotatable bond arises from the methoxymethyl ether linkage (–CH₂–O–CH₃), which introduces conformational flexibility that may impose a larger entropic penalty upon binding to a rigid protein pocket. This class-level inference is consistent with the general observation that each additional rotatable bond reduces the probability of oral bioavailability by approximately 10% in the Ro5 framework [2], but the magnitude of effect must be assessed on a target-by-target basis.

Conformational flexibility Entropic penalty Drug design

Where 1-Benzyl-2-methoxymethyl-1H-benzoimidazole Adds the Most Scientific and Procurement Value


Lead-Optimization Building Block Requiring Controlled Lipophilicity with Synthetic Versatility

In hit-to-lead programs where an unsubstituted benzimidazole hit has been identified, 1-Benzyl-2-methoxymethyl-1H-benzoimidazole offers a pre-functionalized scaffold with an XLogP3 of 2.7, which is 0.6 units lower than the 2-methyl analog [1]. This makes it a suitable starting point for optimizing ADME properties without introducing halogens or requiring de novo N1-alkylation. The benzyl group can be retained for hydrophobic interactions or removed by hydrogenolysis to liberate the N1–H for further diversification.

Fragment-Based Screening Library Member with Balanced Physicochemical Properties

With a molecular weight of 252.31 g/mol, 4 rotatable bonds, 2 HBA, 0 HBD, and TPSA of 27.1 Ų, this compound resides within preferred fragment-like space [1]. Its lower molecular weight (Δ52 Da) compared to halogenated analogs such as 1-(2-chloro-6-fluorobenzyl)-2-(methoxymethyl)-1H-benzimidazole makes it a more efficient starting fragment for libraries targeting CNS or intracellular protein–protein interaction targets where molecular size is a critical determinant of permeability.

Scaffold-Hopping Reference for Kinase or GPCR Projects Transitioning from Imidazopyridine Cores

For programs currently exploring 3-benzyl-3H-imidazo[4,5-b]pyridine-based inhibitors, the benzimidazole analog provides a scaffold-hopping opportunity with altered basicity (predicted pKa shift of +1.5–2.0 units) and a distinct hydrogen-bonding pattern [1]. Although no target-specific activity data are available for the benzimidazole scaffold, its procurement as a reference standard enables head-to-head biochemical profiling that can reveal selectivity advantages or liabilities relative to the imidazopyridine series, as demonstrated by the 230–261 nM Nav channel activity of imidazopyridine analogs in FRET assays [2].

Synthetic Intermediate for Diversified Benzimidazole Chemical Libraries

The compound serves as a versatile synthetic intermediate: the N1-benzyl group enables orthogonal protection strategies, while the C2-methoxymethyl group can be elaborated via oxidation to the aldehyde or used as a directing group for C–H functionalization. This dual functionality is absent in both 2-(methoxymethyl)-1H-benzimidazole (no N1 handle) and 1-benzyl-2-methyl-1H-benzimidazole (no oxidizable ether), giving the target compound a unique strategic advantage for library synthesis [1].

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